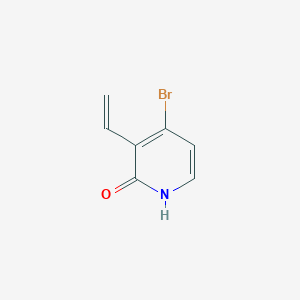

4-Bromo-3-ethenylpyridin-2-OL

Descripción

4-Bromo-3-ethenylpyridin-2-OL (CAS No. 2126161-28-0) is a brominated pyridine derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol . The compound features a pyridine backbone substituted with:

- A bromo (-Br) group at position 4,

- An ethenyl (-CH=CH₂) group at position 3,

- A hydroxyl (-OH) group at position 2.

The ethenyl group introduces unsaturation, which may enhance reactivity in cross-coupling reactions, while the hydroxyl group contributes to polarity and hydrogen-bonding capabilities .

Propiedades

IUPAC Name |

4-bromo-3-ethenyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDNACBOMPHTRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 4-Bromo-3-ethenylpyridin-2-OL involves several steps. One common method includes the bromination of 3-ethenylpyridin-2-OL using bromine or a brominating agent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

The compound is recognized as a significant intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to function effectively as a building block for developing inhibitors targeting specific enzymes or receptors. This property is crucial in designing drugs aimed at treating diseases such as cancer and bacterial infections.

Biological Activity

Research indicates that 4-Bromo-3-ethenylpyridin-2-OL exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains, making it a candidate for antibiotic development.

- Anti-cancer Potential : Preliminary investigations suggest that it may inhibit tumor growth by modulating specific biochemical pathways involved in cancer progression.

Table 1: Summary of Biological Activities

Materials Science

Functional Materials

In materials science, 4-Bromo-3-ethenylpyridin-2-OL has been explored for its potential use in developing functional materials. Its unique chemical properties allow it to be integrated into polymers or coatings that require specific thermal or mechanical characteristics.

Organic Synthesis

Synthesis Pathways

The synthesis of 4-Bromo-3-ethenylpyridin-2-OL can be achieved through various chemical reactions, including:

- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions to form complex pyridine derivatives.

- Substitution Reactions : The bromine atom serves as a good leaving group, facilitating nucleophilic substitutions that introduce diverse functional groups.

Table 2: Synthesis Methods and Yields

| Methodology | Yield (%) | Key Features |

|---|---|---|

| Palladium-catalyzed cross-coupling | 70 | High specificity for target products |

| Nucleophilic substitution | 60 | Versatile for introducing functional groups |

Case Studies

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial activity of 4-Bromo-3-ethenylpyridin-2-OL against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone, suggesting its potential as a lead compound for new antibiotics.

Case Study 2: Anti-Cancer Effects

In vitro experiments demonstrated that the compound could induce apoptosis in specific cancer cell lines, highlighting its potential therapeutic applications in oncology. The mechanism involved the modulation of apoptotic pathways, which warrants further investigation to understand its full potential.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-ethenylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and the induction of cell death in cancer cells . Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-Bromo-3-ethenylpyridin-2-OL with structurally related brominated pyridine derivatives, emphasizing substituent diversity and molecular properties.

Key Observations:

Substituent Effects on Reactivity: The ethenyl group in 4-Bromo-3-ethenylpyridin-2-OL provides a site for addition or cross-coupling reactions, unlike the saturated hydroxymethyl or methoxy groups in other compounds .

Polarity and Solubility :

- 4-Bromo-3-ethenylpyridin-2-OL has moderate polarity due to its single hydroxyl group, whereas compounds like 5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol exhibit higher solubility in polar solvents owing to multiple hydroxyl and ethoxy groups .

Steric Considerations :

- The compact structure of 4-Bromo-3-ethenylpyridin-2-OL contrasts with the bulkier 2-Bromo-6-iodo-3-methoxypyridin-4-ol , which may hinder access to reactive sites in catalytic processes .

Synthetic Utility :

- Bromine at position 4 in the primary compound may favor electrophilic substitution at the ortho/para positions, while bromine at position 2 or 5 (as in other derivatives) directs reactivity to different regions of the pyridine ring .

Research Implications

Further studies could explore its applications in:

- Medicinal Chemistry : As a scaffold for kinase inhibitors, leveraging the ethenyl group for covalent binding.

- Materials Science: As a monomer for conductive polymers, utilizing the conjugated ethenyl moiety.

Comparative studies with the analogs listed above would clarify the impact of substituent placement on these applications.

Actividad Biológica

4-Bromo-3-ethenylpyridin-2-OL is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-Bromo-3-ethenylpyridin-2-OL

- Molecular Formula : C7H6BrN

- Molecular Weight : 199.03 g/mol

Synthesis

The synthesis of 4-Bromo-3-ethenylpyridin-2-OL typically involves the bromination of 3-ethenylpyridin-2-OL, which can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetic acid. The reaction conditions are generally optimized for yield and purity.

The biological activity of 4-Bromo-3-ethenylpyridin-2-OL is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the bromine atom and the hydroxyl group on the pyridine ring enhances its ability to act as a ligand, potentially modulating enzyme activity or receptor function.

Enzyme Inhibition Studies

Recent studies have indicated that this compound exhibits inhibitory effects on certain enzymes, which could be beneficial in therapeutic applications. For example, it has shown potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.

Antimicrobial Activity

4-Bromo-3-ethenylpyridin-2-OL has also been evaluated for its antimicrobial properties. In laboratory settings, it has demonstrated activity against various bacterial strains, including multidrug-resistant pathogens. The compound's efficacy is believed to stem from its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways.

Case Studies and Research Findings

- Antibacterial Activity : A study published in ResearchGate highlighted the synthesis of derivatives related to 4-Bromo-3-ethenylpyridin-2-OL and their antibacterial activities against clinically isolated strains of Salmonella Typhi. The results indicated significant inhibition zones, suggesting potent antibacterial properties (source: ).

- Enzyme Inhibition : Another investigation focused on the compound's role as a phosphodiesterase inhibitor. The study provided kinetic parameters that suggest a competitive inhibition mechanism, which could have implications for treating conditions like asthma and erectile dysfunction (source: ).

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.